
4-Chloro-2-methylpyridazin-3(2H)-one
Overview
Description
4-Chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at position 4 and a methyl group at position 2 makes this compound unique. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-methylpyridazin-3(2H)-one.
Scientific Research Applications
4-Chloro-2-methylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridazin-3(2H)-one: Lacks the chlorine atom at position 4.
4-Chloropyridazin-3(2H)-one: Lacks the methyl group at position 2.
2,4-Dichloropyridazin-3(2H)-one: Contains an additional chlorine atom at position 2.
Uniqueness
4-Chloro-2-methylpyridazin-3(2H)-one is unique due to the specific combination of a chlorine atom at position 4 and a methyl group at position 2. This combination can influence its chemical reactivity and biological activity, making it distinct from other pyridazinone derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
4-Chloro-2-methylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridazinone core with a chlorine substituent at position 4 and a methyl group at position 2. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
1. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
Table 1: COX Inhibition Potency of Pyridazinone Derivatives
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Indomethacin | 0.5 | 0.02 |
Note: TBD indicates that the exact IC50 value for this compound remains to be determined.
The anti-inflammatory effect is primarily attributed to the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. Studies suggest that derivatives with similar structures selectively inhibit COX-2 over COX-1, potentially minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .
Case Studies
- In Vivo Studies : In a carrageenan-induced paw edema model, derivatives of pyridazinones demonstrated significant reductions in inflammation compared to control groups. The effective doses (ED50) were comparable to indomethacin, indicating strong anti-inflammatory potential .
- Molecular Docking Studies : Computational analyses revealed that the binding affinity of this compound to COX enzymes is enhanced by its structural features. The presence of the chloro and methyl groups facilitates interactions within the enzyme's active site .
2. Anticancer Activity
Research indicates that this compound exhibits anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth.
Table 2: Anticancer Activity of Pyridazinone Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | TBD |
MCF-7 | TBD |
Note: Further studies are needed to determine specific IC50 values for various cancer cell lines.
3. Antimicrobial Activity
The antimicrobial activity of pyridazinones has also been explored, with some derivatives showing promising results against bacterial strains.
The antimicrobial effects are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Research Findings and Future Directions
Recent studies have focused on synthesizing new derivatives of pyridazinones to enhance their biological activities. Researchers are investigating modifications at different positions on the pyridazinone ring to improve selectivity and potency against specific targets.
Future Research Directions
- Investigating structure-activity relationships (SARs) to optimize pharmacological profiles.
- Conducting clinical trials to assess efficacy and safety in humans.
- Exploring potential combination therapies with existing anticancer or anti-inflammatory drugs.
Properties
IUPAC Name |
4-chloro-2-methylpyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-5(9)4(6)2-3-7-8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIFEBCWAJUBPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499291 | |
Record name | 4-Chloro-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69207-44-9 | |
Record name | 4-Chloro-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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